![molecular formula C13H13NO B038172 3-Aminomethyl-4-hydroxybiphenyl CAS No. 123774-74-3](/img/structure/B38172.png)
3-Aminomethyl-4-hydroxybiphenyl
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Overview
Description
3-Aminomethyl-4-hydroxybiphenyl is a chemical compound that has been used in scientific research for many years. It is a biphenyl derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 3-Aminomethyl-4-hydroxybiphenyl is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. This inhibition may lead to an increase in the bioavailability of these compounds, which could have implications for drug interactions and toxicity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Aminomethyl-4-hydroxybiphenyl are not well characterized. However, studies have shown that the compound has low toxicity and is not mutagenic or carcinogenic. Additionally, the compound has been shown to have antioxidant activity, which could have implications for its potential use in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Aminomethyl-4-hydroxybiphenyl in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple methods and is readily available. Additionally, the low toxicity and lack of mutagenicity or carcinogenicity make the compound a relatively safe option for use in lab experiments. However, one limitation of using 3-Aminomethyl-4-hydroxybiphenyl is the lack of understanding of its mechanism of action, which could limit its potential applications in scientific research.
Future Directions
There are several future directions for the study of 3-Aminomethyl-4-hydroxybiphenyl. One potential direction is the synthesis of novel derivatives of the compound that have unique properties and potential applications in scientific research. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to better understand its biochemical and physiological effects. Finally, the compound could be studied for its potential use in the treatment of oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 3-Aminomethyl-4-hydroxybiphenyl is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery and tissue engineering. While the compound has advantages for use in lab experiments, further studies are needed to fully understand its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-Aminomethyl-4-hydroxybiphenyl has been achieved through various methods, including the reaction of 4-bromo-3-hydroxybiphenyl with methylamine and sodium borohydride. Another method involves the reaction of 3-hydroxy-4-methoxybiphenyl with formaldehyde and ammonium chloride. These methods have been used to synthesize 3-Aminomethyl-4-hydroxybiphenyl with high yields and purity.
Scientific Research Applications
3-Aminomethyl-4-hydroxybiphenyl has been used in scientific research as a starting material for the synthesis of various compounds. It has been used to synthesize benzimidazole derivatives that have potential anticancer activity. The compound has also been used to synthesize novel polymeric materials that have potential applications in drug delivery and tissue engineering. Additionally, 3-Aminomethyl-4-hydroxybiphenyl has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
123774-74-3 |
---|---|
Product Name |
3-Aminomethyl-4-hydroxybiphenyl |
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(aminomethyl)-4-phenylphenol |
InChI |
InChI=1S/C13H13NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8,15H,9,14H2 |
InChI Key |
YXUWHBIKMQIEJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN |
Other CAS RN |
123774-74-3 |
synonyms |
3-aminomethyl-4-hydroxybiphenyl 4-hydroxy-3-aminomethyldiphenyl |
Origin of Product |
United States |
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